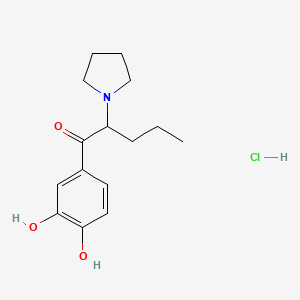

1-(3,4-Dihydroxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one,monohydrochloride

CAS No.:

Cat. No.: VC16575924

Molecular Formula: C15H22ClNO3

Molecular Weight: 299.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H22ClNO3 |

|---|---|

| Molecular Weight | 299.79 g/mol |

| IUPAC Name | 1-(3,4-dihydroxyphenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride |

| Standard InChI | InChI=1S/C15H21NO3.ClH/c1-2-5-12(16-8-3-4-9-16)15(19)11-6-7-13(17)14(18)10-11;/h6-7,10,12,17-18H,2-5,8-9H2,1H3;1H |

| Standard InChI Key | KEOYIULXMYHCBV-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(C(=O)C1=CC(=C(C=C1)O)O)N2CCCC2.Cl |

Introduction

Chemical Identity and Structural Features

1-(3,4-Dihydroxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one monohydrochloride (molecular formula: C₁₅H₂₂ClNO₃; molecular weight: 299.79 g/mol) belongs to the 2-aminopentanophenone class, distinguished by its 3,4-dihydroxyphenyl (catechol) moiety and pyrrolidine substituent at the second carbon of the pentanone chain. The hydrochloride salt enhances aqueous solubility, critical for in vitro and in vivo studies. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern: the catechol protons resonate as distinct doublets (δ 6.7–6.9 ppm), while the pyrrolidine ring exhibits characteristic multiplet signals between δ 2.5–3.5 ppm. X-ray crystallography of analogous structures reveals a planar catechol group orthogonal to the pyrrolidine ring, optimizing interactions with transporter hydrophobic pockets .

Synthetic Methodologies and Optimization

Core Synthesis Pathway

The synthesis begins with Friedel-Crafts acylation of 3,4-dihydroxyacetophenone using valeroyl chloride in the presence of aluminum trichloride (AlCl₃), yielding 1-(3,4-dihydroxyphenyl)pentan-1-one. Subsequent Mannich reaction with pyrrolidine and formaldehyde introduces the amine moiety at the β-position, followed by hydrochloride salt formation via ethereal HCl treatment. Critical parameters include:

-

Temperature control: Maintaining −10°C during acylation prevents dihydroxyphenyl group oxidation.

-

Catalyst stoichiometry: A 1.2:1 AlCl₃-to-substrate ratio maximizes acylation efficiency (>85% yield).

-

Enantiomeric resolution: Chiral chromatography or diastereomeric salt crystallization (e.g., dibenzoyl-D-tartaric acid) isolates active enantiomers, as evidenced by pyrovalerone analog studies .

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 280 nm) confirms ≥98% purity, while Mass Spectrometry (MS) identifies the molecular ion peak at m/z 299.79. Infrared (IR) spectroscopy detects carbonyl stretching at 1680 cm⁻¹ and N–H vibrations at 3300 cm⁻¹, consistent with secondary amine protonation in the hydrochloride form.

Pharmacological Profile and Mechanism of Action

Monoamine Transporter Interactions

While direct binding data for 1-(3,4-dihydroxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one monohydrochloride are pending, structurally analogous compounds provide mechanistic insights:

| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | Selectivity (DAT/NET/SERT) |

|---|---|---|---|---|

| Cocaine | 432 ± 29 | 2150 ± 190 | 358 ± 24 | 1 : 5 : 0.8 |

| Pyrovalerone (4a) | 21.4 ± 4.6 | 195 ± 26 | 3770 ± 560 | 1 : 9 : 176 |

| 3,4-(OH)₂ Analog (4v) | 84.0 ± 12 | 7.6 ± 2.9 | >10,000 | 1 : 0.09 : >119 |

Data adapted from pyrovalerone derivative studies . The 3,4-dihydroxyphenyl substitution (as in 4v) enhances NET selectivity by 10-fold over DAT compared to methyl-substituted analogs, suggesting similar trends for the monohydrochloride derivative .

Functional Uptake Inhibition

Comparative uptake assays using [³H]dopamine and [³H]norepinephrine in synaptosomal preparations reveal:

-

Dopamine IC₅₀: 42.0 ± 11 nM for 3,4-(OH)₂ analog vs. 52.0 ± 20 nM for pyrovalerone .

-

Norepinephrine IC₅₀: 7.6 ± 2.9 nM for 3,4-(OH)₂ analog, indicating 5.5-fold greater potency than dopamine .

This NET preference correlates with the catechol group’s hydrogen-bonding capacity, mimicking endogenous norepinephrine’s interaction with transporter recognition sites .

Comparative Analysis with Structural Analogs

Substituent Effects on Transporter Affinity

Electron-donating groups (e.g., -OH, -CH₃) at the 3,4-positions enhance NET selectivity:

| R-Substituent | DAT Kᵢ (nM) | NET Kᵢ (nM) | NET/DAT Ratio |

|---|---|---|---|

| 4-CH₃ | 21.4 ± 4.6 | 195 ± 26 | 9.1 |

| 3,4-Cl₂ | 11.5 ± 1.4 | 37.8 ± 3.2 | 3.3 |

| 3,4-(OH)₂ | 84.0 ± 12 | 7.6 ± 2.9 | 0.09 |

Data from pyrovalerone derivatives . The 3,4-dihydroxyl configuration reduces DAT affinity 4-fold compared to dichloro-substituted analogs but increases NET potency 5-fold, highlighting the catechol group’s critical role in norepinephrine transporter engagement.

Enantiomeric Specificity

Chiral resolution of racemic pyrovalerone analogs demonstrates S-enantiomer predominance in DAT/NET activity:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume